Product packaging for Dithiodesmethylcarbodenafil(Cat. No.:CAS No. 1333233-46-7)

Dithiodesmethylcarbodenafil

Cat. No.: B569050
CAS No.: 1333233-46-7
M. Wt: 470.654
InChI Key: HGBHSRKRWPQIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiodesmethylcarbodenafil (CAS 1333233-46-7) is a synthetic analog of the phosphodiesterase type 5 (PDE-5) inhibitor sildenafil. It belongs to the carbodenafil class of compounds, characterized by a thiocarbonyl group linking the alkoxyphenyl ring to the piperazine ring, and a thiolactam group replacing the lactam of the parent molecule . This structure classifies it as a dithio-carbodenafil analogue . Its primary research application is in the synthesis and structural elucidation of novel sildenafil analogues . It is frequently identified as an undeclared adulterant in products illegally marketed as "natural" or "herbal" health supplements for male sexual enhancement . The presence of such unapproved PDE-5 inhibitor analogues in consumer products poses a significant public health risk, as their pharmacological and toxicological profiles are not fully characterized . Research into this compound is crucial for analytical chemistry and regulatory science, facilitating the development of advanced detection methods like LC-HRMS and NMR to monitor and control the illicit supplement market . This product is designated For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N6OS2 B569050 Dithiodesmethylcarbodenafil CAS No. 1333233-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBHSRKRWPQIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333233-46-7
Record name Dithiodesmethylcarbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DITHIODESMETHYLCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Elucidation of Dithiodesmethylcarbodenafil

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, providing a roadmap for its synthesis. wikipedia.orgsolubilityofthings.com For Dithiodesmethylcarbodenafil, the analysis would logically disconnect the molecule at key functional groups, primarily the thiocarbonyls and the piperazine (B1678402) amide linkage, leading back to a core pyrazolo[4,3-d]pyrimidine structure.

A plausible retrosynthetic approach for this compound would involve three main disconnections:

Thionation: The two thiocarbonyl groups are prime candidates for disconnection, reverting them to their carbonyl analogues. This suggests that a key late-stage transformation in the synthesis would be a double thionation reaction.

Amide Bond Formation: The thioamide linkage between the phenyl ring and the piperazine moiety can be disconnected, leading to a substituted benzoic acid derivative and N-methylpiperazine.

Pyrazolo[4,3-d]pyrimidine Core Formation: The central heterocyclic ring system can be broken down into simpler acyclic precursors, a common strategy in the synthesis of sildenafil (B151) and its analogues. nih.gov

Following this retrosynthetic logic, a forward synthesis can be proposed.

Formation of the Pyrazolo[4,3-d]pyrimidine Core Structure

The synthesis of the pyrazolo[4,3-d]pyrimidine core is a well-established process in the synthesis of sildenafil and its analogues. nih.gov The process typically begins with the construction of a substituted pyrazole (B372694) ring. This is often achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine, followed by N-alkylation to introduce the methyl group at the N1 position of the pyrazole.

Subsequent steps involve the introduction of an amino group and a carboxamide function onto the pyrazole ring, which are necessary precursors for the formation of the fused pyrimidinone ring. Cyclization to form the pyrazolo[4,3-d]pyrimidinone is then typically achieved by reacting the appropriately substituted aminopyrazole with a suitable cyclizing agent. nih.gov This core structure serves as a versatile intermediate for the introduction of the remaining functional groups.

Introduction of Specific Functional Groups and Piperazine Ring Modifications

With the pyrazolo[4,3-d]pyrimidinone core in hand, the next phase of the synthesis involves the introduction of the substituted phenyl group at the C5 position. This is commonly accomplished through a coupling reaction. The phenyl moiety itself is synthesized with an ethoxy group and a precursor to the thioamide linkage.

The piperazine ring is a common feature in many sildenafil analogues and its introduction is a key step. tuwien.ac.atmdpi.com In the synthesis of sildenafil, the piperazine moiety is typically introduced by reacting a chlorosulfonyl derivative of the phenyl group with N-methylpiperazine. mdpi.com For this compound, a similar strategy can be envisioned where a carboxylic acid or its derivative on the phenyl ring is activated and then reacted with N-methylpiperazine to form an amide bond. This amide will later be subjected to thionation. Modifications to the piperazine ring, such as the N-methyl group in this compound, are often incorporated from the start by using the appropriately substituted piperazine derivative. researchgate.net

Thionation Reactions for Thiocarbonyl Group Incorporation

A distinctive feature of this compound is the presence of two thiocarbonyl groups, which replace the carbonyl groups found in its analogue, carbodenafil (B589546). researchgate.net The conversion of a carbonyl group to a thiocarbonyl is a common transformation in organic synthesis, often achieved using a thionating agent. mdpi.comorganic-chemistry.org

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. wikipedia.orgnih.govenamine.net The reaction mechanism involves the initial reaction of the carbonyl oxygen with the phosphorus of Lawesson's reagent, followed by a cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen double bond. mdpi.com In the synthesis of this compound, the precursor molecule containing two carbonyl groups would be treated with Lawesson's reagent, likely in an inert solvent such as toluene (B28343) and heated to drive the reaction to completion, yielding the final dithionated product. jfda-online.com

Advanced Spectroscopic Techniques for Structural Characterization

The confirmation of the structure of a newly synthesized compound like this compound relies heavily on advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and stereochemistry of a molecule can be determined.

One-dimensional NMR spectra are fundamental for the initial structural assessment of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for all the different types of protons in the molecule. For instance, the aromatic protons on the phenyl ring would appear in the downfield region, typically between 7 and 8 ppm. The ethoxy group would show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The protons on the piperazine ring and the propyl group would also have specific chemical shifts and multiplicities that can be assigned based on their chemical environment. A broad singlet is anticipated for the methyl group attached to the nitrogen on the piperazine ring. google.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment. The thiocarbonyl carbons are expected to be significantly downfield, a characteristic feature that helps to confirm the success of the thionation reaction. The carbon atoms of the aromatic and heterocyclic rings will also have characteristic chemical shifts.

Below are tables summarizing the expected ¹H and ¹³C NMR data for this compound based on reported data for it and its close analogues. google.com

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~0.95 t 3H CH₃ (propyl)
~1.45 t 3H OCH₂CH
~1.75 m 2H CH₂ (propyl)
~2.47 br s 3H N-CH₃ (piperazine)
~2.80 t 2H CH₂ (propyl)
~3.50 br s 4H Piperazine CH₂
~4.20 q 2H OCH ₂CH₃
~4.30 br s 4H Piperazine CH₂
~7.20 d 1H Aromatic CH
~7.60 dd 1H Aromatic CH
~7.80 d 1H Aromatic CH

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~14.0 CH₃ (propyl)
~14.5 OCH₂C H₃
~22.0 CH₂ (propyl)
~30.0 CH₂ (propyl)
~45.0 N-CH₃ (piperazine)
~50.0 Piperazine CH₂
~55.0 Piperazine CH₂
~64.0 OC H₂CH₃
~115.0 Aromatic CH
~125.0 Aromatic C
~128.0 Aromatic CH
~130.0 Aromatic CH
~135.0 Pyrazole C
~145.0 Pyrazole C
~155.0 Aromatic C-O
~160.0 Pyrimidine (B1678525) C
~175.0 C=S (pyrimidine)
Two-Dimensional (2D) NMR Analyses (e.g., COSY, HSQC, HMBC)

The structural elucidation of this compound is heavily dependent on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. researchgate.netresearchgate.net These experiments provide crucial information about the connectivity of atoms within the molecule, which is essential for unambiguously assigning the chemical structure. The primary 2D NMR techniques employed in the analysis of this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net

Correlation Spectroscopy (COSY): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound, COSY spectra would reveal correlations between protons on the propyl group, the ethoxy group, and within the aromatic and piperazine rings, helping to piece together these structural fragments. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals directly with the carbon atoms to which they are attached. github.io This is a powerful tool for assigning carbon resonances based on previously identified proton signals. emerypharma.com For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon in the pyrazolopyrimidine core, the phenyl ring, and the piperazine and alkyl side chains. researchgate.net

The combined data from these 2D NMR experiments allow for the complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra. The chemical shifts for this compound are distinct from its parent compounds and other analogues, particularly in the environment of the piperazine ring. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues Note: This table is a representative example based on data for structurally similar analogues. Exact values for this compound may vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
Pyrazolo[4,3-d]pyrimidine Core---
N-Methyl (N1-Me)~4.2~36.0C2, C7a
Propyl (C3)~0.9 (t), ~1.8 (m), ~2.9 (t)~14.0, ~22.0, ~28.0C3, C3a
Phenyl Ring~7.0-8.0~115-160Correlations to pyrimidine and piperazine moieties
Ethoxy Group~1.5 (t), ~4.1 (q)~15.0, ~64.0Aromatic C-O
Piperazine Ring~2.5-4.0~45-55Thiocarbonyl Carbon, Phenyl C
N-Methyl (Piperazine)~2.5 (s)~46.0Piperazine CH₂
Application of High-Field and Low-Field NMR in Structural Elucidation

The successful characterization of novel and complex molecules like this compound relies on the high resolution and sensitivity afforded by high-field NMR spectrometers (typically 300 MHz and above). oxinst.comnih.gov

High-Field NMR: High-field NMR is indispensable for the structural elucidation of sildenafil analogues. osti.gov The increased magnetic field strength enhances chemical shift dispersion, meaning that signals in the spectrum are spread further apart. oxinst.com This is crucial for a molecule like this compound, which has many protons and carbons in similar chemical environments, leading to a crowded spectrum. High-field instruments reduce signal overlap, allowing for the accurate measurement of chemical shifts and coupling constants needed for COSY, HSQC, and HMBC analyses. nih.govoxinst.com The enhanced sensitivity of high-field NMR is also vital, as these adulterants are often isolated in very small quantities from supplement matrices. oup.com Reports on the analysis of similar analogues frequently cite the use of 500 MHz spectrometers, underscoring the need for high-field capabilities. researchgate.net

Low-Field NMR: Low-field, or benchtop, NMR spectrometers (e.g., 60 MHz) have become more common as a cost-effective analytical tool. preprints.org While they offer lower sensitivity and resolution compared to their high-field counterparts, they can be useful for routine checks, such as verifying the identity of a known compound or monitoring a chemical reaction. oxinst.com For the initial, unambiguous structural elucidation of a novel compound like this compound, low-field NMR would likely be insufficient due to significant signal overlap that would complicate spectral interpretation. oxinst.compreprints.org However, once a reference spectrum is established using a high-field instrument, a low-field NMR could potentially be used for screening purposes to detect the presence of this specific adulterant in other samples.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. intertek.com It was used extensively in the identification of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying unknown compounds like this compound. researchgate.netsemanticscholar.org Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of a unique elemental formula from the measured mass. measurlabs.com For this compound, HRMS would provide an exact mass measurement of the molecular ion, enabling the confident assignment of its chemical formula, C₂₁H₂₈N₆OS₂. This capability is fundamental in distinguishing it from other sildenafil analogues that may have the same nominal mass but different elemental compositions. msesupplies.com

Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the high-resolution, accurate-mass analysis of a Q-TOF mass spectrometer. rsc.orgbruker.com This method was specifically used to characterize this compound and its analogues. researchgate.netnih.gov First, LC separates the compound from the complex matrix of a health supplement. researchgate.net The purified compound then enters the Q-TOF instrument, which provides both the accurate mass of the parent ion (MS) and its fragment ions (MS/MS). mdpi.com The ability to obtain high-resolution data for both precursor and product ions makes LC-Q-TOF/MS an ideal platform for the identification and structural elucidation of unknown adulterants in complex mixtures. chromatographyonline.com

Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap-MS)

Similar to LC-Q-TOF/MS, Liquid Chromatography-Orbitrap Mass Spectrometry is another leading-edge HRMS technique. It couples an LC system to an Orbitrap mass analyzer, which is renowned for its exceptional mass resolution and accuracy. filab.frthermofisher.com Research confirms that LC-Orbitrap-MS was one of the key techniques used to elucidate the structure of this compound. researchgate.net The Orbitrap analyzer traps ions in an electrostatic field and detects their oscillation frequencies, which are then converted into highly precise mass-to-charge ratios. filab.fr This platform is highly effective for both targeted screening of known adulterants and non-targeted discovery of new analogues like this compound in various samples. nih.govlcms.cz

Mass Spectral Fragmentation Pathway Analysis

Analysis of the fragmentation pathway provides a "fingerprint" of a molecule and is crucial for confirming its structure. When the molecular ion of this compound is fragmented within the mass spectrometer, it breaks apart in a predictable manner. libretexts.orgchemguide.co.uk The resulting fragment ions are detected, and the pattern of fragmentation provides evidence for the different structural components of the molecule.

Studies show that dithio-carbodenafil-linked sildenafil analogues, including this compound, share common fragmentation patterns. researchgate.netresearchgate.net A key fragmentation event involves the cleavage of the piperazine moiety from the thiocarbonyl linkage. researchgate.net Another characteristic fragmentation is the neutral loss of ethene from the ethoxyphenyl group. researchgate.net The mass fragmentation pattern of this compound has been reported to be similar to other analogues, with characteristic fragment ions observed at m/z 343 and 371. researchgate.netresearchgate.net These common fragments are indicative of the shared core structure among this class of compounds. oup.com

Table 2: Common Mass Spectral Fragments for this compound and Related Analogues

m/z ValueProposed Fragment Structure/Origin
477.2[M+H]⁺ of this compound (C₂₁H₂₉N₆OS₂)
371Common fragment for dithio-carbodenafil analogues researchgate.netresearchgate.net
343Common fragment for dithio-carbodenafil analogues researchgate.netresearchgate.net
VariableFragment corresponding to the loss of the piperazine moiety researchgate.net
VariableFragment corresponding to the neutral loss of ethene (C₂H₄) from the ethoxy group researchgate.net

Compound Reference Table

Infrared (IR) Spectroscopy

The structure of this compound contains several key functional groups, including aromatic rings, a pyrimidine-thione core, an ether group, and aliphatic chains. The presence of two thiocarbonyl (C=S) groups instead of the carbonyl (C=O) groups found in sildenafil is a defining characteristic. researchgate.net

Key Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H3000 - 2850Stretching
C=S (Thiocarbonyl)1250 - 1020Stretching
C=N1680 - 1620Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Ether)1260 - 1000Stretching
C-N1350 - 1000Stretching

Note: This table is based on established IR correlation charts and data from similar compounds.

The IR spectrum is instrumental in distinguishing this compound from its analogues, such as sildenafil, primarily due to the absence of the strong carbonyl absorption band (around 1690 cm⁻¹) and the presence of the thiocarbonyl absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromatographic Detection

Ultraviolet-Visible (UV-Vis) spectroscopy, often coupled with liquid chromatography (LC), is a primary method for the detection and quantification of this compound in supplement matrices. researchgate.netnih.gov The compound exhibits strong absorbance in the UV region, which is characteristic of molecules with extensive chromophoric systems, such as the pyrazolo[4,3-d]pyrimidine core conjugated with the substituted phenyl ring.

The UV spectrum of this compound is reported to be similar to that of its analogues, like dithiodesethylcarbodenafil. oup.com While specific absorption maxima (λmax) can vary slightly depending on the solvent and the specific instrumentation, the general spectral profile is a key identifier in initial screening processes. High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a common technique where the full UV-Vis spectrum is recorded for the eluting peaks, allowing for comparison with a reference standard or a library of known compounds. nih.gov

Typical Chromatographic and UV-Vis Data for this compound Detection:

Parameter Typical Value / Range Significance
Detection Method HPLC-UV/DAD, LC-MSStandard techniques for identification and quantification.
UV Absorption Maxima (λmax) Not explicitly defined in all literature, but the chromophore suggests strong absorption in the 250-350 nm range.Characteristic of the conjugated π-electron system.
Retention Time (in HPLC) Varies depending on the column and mobile phase used.Used for initial identification when compared to a standard.

The combination of chromatographic separation and UV-Vis spectral analysis provides a robust method for the initial identification and subsequent confirmation of this compound in complex mixtures. nih.govoup.com For unambiguous structural confirmation, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are typically employed in conjunction with UV-Vis and IR spectroscopy. researchgate.netoup.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a powerful laboratory technique that separates components of a mixture for subsequent analysis. mdpi.com For compounds like dithiodesmethylcarbodenafil and other sildenafil (B151) analogues, liquid chromatography and gas chromatography are the most frequently employed methods. researchgate.net The choice of technique often depends on the compound's physicochemical properties, the complexity of the sample matrix, and the analytical objective (e.g., screening, confirmation, or quantification).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a mainstay in pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally unstable compounds. mdpi.comaurora-universities.eu It is the preferred method for analyzing cannabinoids and many other pharmaceutical compounds without the need for chemical modification (derivatization). mdpi.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. measurlabs.com

HPLC coupled with an ultraviolet (UV) detector is a common and cost-effective method for the analysis of phosphodiesterase type 5 (PDE-5) inhibitors and their analogues. researchgate.netmdpi.com The principle of UV detection relies on the ability of the analyte to absorb light in the ultraviolet spectrum. mdpi.com A UV detector measures the absorbance of the eluent from the HPLC column at a specific wavelength, allowing for the quantification of the target compound. diva-portal.org

The UV spectrum of this compound is a key characteristic used for its identification. researchgate.netresearchgate.net In screening studies, the UV spectrum of an unknown compound can be compared to that of a known reference standard, like this compound, to suggest its identity. researchgate.net For instance, the UV spectrum of dithiopropylcarbodenafil was noted to be similar to that of this compound and dithiodesethylcarbodenafil, although they exhibit different retention times in HPLC. researchgate.net

Table 1: Example HPLC-UV Conditions for Analysis of Sildenafil and Analogues

Parameter Conditions Reference
Column C18 diva-portal.org
Mobile Phase Phosphate buffer and acetonitrile (B52724) (90:10, v/v) diva-portal.org
Flow Rate 1.0 mL/min diva-portal.org

| Detection | UV at 192 nm | diva-portal.org |

This table presents a general method for a related compound, as specific validated methods for this compound are not widely published. Method parameters need to be optimized for the specific analysis.

The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, enhances the capabilities of HPLC-UV analysis. scioninstruments.com Instead of measuring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, capturing the complete UV-Vis spectrum of the analyte as it elutes from the column. measurlabs.comscioninstruments.com This provides more comprehensive data, aiding in peak identification and purity assessment. scioninstruments.comphcog.com

For compounds like sildenafil analogues, HPLC-DAD is invaluable. It allows for the comparison of the entire UV spectrum of a suspected peak with that of a reference standard, increasing the confidence in identification. innovareacademics.in The detector can be set to monitor a specific wavelength for quantification while also providing spectral data. phcog.com For example, in the analysis of sea buckthorn extracts, a DAD detector identified the optimal detection wavelength for multiple compounds at 280 nm. phcog.com While specific HPLC-DAD methods for this compound are not detailed in the literature, methods developed for similar analogues can be adapted.

Table 2: General HPLC-DAD System Parameters

Parameter Description Reference
System Agilent 1200 system with DAD phcog.com
Column Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 μm) phcog.com
Mobile Phase Gradient elution with methanol (B129727) and water containing 0.4% phosphoric acid phcog.com
Flow Rate 1.0 mL/min phcog.com

| Detection Wavelength | 280 nm (optimized for specific compounds) | phcog.com |

This table illustrates typical parameters used in HPLC-DAD analysis. The specific conditions would require optimization for this compound.

HPLC Coupled with Ultraviolet Detector (HPLC-UV)

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than traditional HPLC. waters.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.govfishersci.com

UPLC coupled with a UV detector (UPLC-UV) is a powerful tool for the rapid screening and quantification of compounds in various matrices. researchgate.netnih.gov The shortened analytical run-times are particularly beneficial for high-throughput screening of dietary supplements for potential adulterants. nih.gov A UPLC-UV method developed for detecting DPD deficiency demonstrated a run-time of just 12 minutes, showcasing the speed of the technique. nih.gov Similarly, rapid SEC-UV analyses of monoclonal antibodies have been achieved with run times as short as 1.4 to 1.6 minutes.

A fast UPLC-UV method was developed and validated for the separation and quantification of nine PDE-5 inhibitors and their analogues, achieving separation in less than 4.5 minutes. uliege.be This highlights the suitability of UPLC-UV for the analysis of compounds like this compound.

Table 3: UPLC-UV Method Parameters for PDE-5 Inhibitor Analogues

Parameter Conditions Reference
Column Sub-2 µm polar-embedded column uliege.be
Mobile Phase Gradient with acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) uliege.be
Analysis Time < 4.5 minutes uliege.be

| Detection | UV | uliege.be |

This table shows an example of a UPLC-UV method for related analogues, demonstrating the potential for rapid analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org In GC, the sample is vaporized and separated into its components as it travels through a capillary column. thermofisher.cominnovatechlabs.com The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification. innovatechlabs.com

GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org It is widely used for drug detection, environmental analysis, and identifying unknown samples. wikipedia.orgfilab.fr However, a key limitation of GC-MS is that the analytes must be volatile and thermally stable. thermofisher.com For non-volatile compounds, a chemical derivatization step is often required to increase their volatility before they can be analyzed by GC-MS. fishersci.com In a study screening for sildenafil analogues in herbal supplements, GC-MS was used alongside other techniques. researchgate.net Given the molecular structure of this compound, derivatization would likely be necessary for successful GC-MS analysis. The high temperatures used in the GC injection port can also cause thermal degradation of some molecules. wikipedia.org

Table 4: General Principles of GC-MS Analysis

Step Description Reference
Sample Introduction The sample is vaporized in a heated injection port. innovatechlabs.com
Separation Volatile components are separated in a capillary column based on boiling point and polarity. thermofisher.com
Detection A mass spectrometer detects and identifies the separated components by creating and analyzing their mass spectra. wikipedia.org

| Application | Suitable for volatile and semi-volatile compounds; non-volatile compounds may require derivatization. | thermofisher.comfilab.fr |

This table outlines the general workflow of GC-MS, a technique applicable to this compound, likely requiring a derivatization step.

Thin-Layer Chromatography (TLC) in Tandem with UV Detection (TLC-UV)

Thin-Layer Chromatography (TLC) coupled with UV detection serves as a common and effective screening technique for identifying sildenafil analogues like this compound in suspect dietary supplements. researchgate.netresearchgate.net This method is valued for its simplicity, speed, and cost-effectiveness in preliminary analysis.

The general procedure involves extracting the compound from the sample matrix, typically using a solvent like ethanol (B145695) or methanol. jfda-online.comjfda-online.com The extract is then spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material. For the separation of sildenafil analogues, silica (B1680970) gel 60 F254 is a commonly used stationary phase. jfda-online.comjfda-online.comnih.gov

The plate is then placed in a developing chamber containing a suitable mobile phase. A frequently used developing system for these compounds is a mixture of chloroform (B151607) and ethanol, often in a 9:1 (v/v) ratio. jfda-online.comjfda-online.com As the solvent mixture moves up the plate by capillary action, it separates the components of the extract based on their differential partitioning between the stationary and mobile phases.

After development, the plate is dried and the separated spots are visualized under UV light, typically at a wavelength of 254 nm. jfda-online.comjfda-online.com The presence of a spot with a retention factor (Rf) value different from known standards like sildenafil, but exhibiting a similar UV spectrum, can indicate the presence of an analogue. jfda-online.comjfda-online.com For instance, in TLC analyses of sildenafil-related compounds, Rf values are critical for initial identification, with sildenafil itself showing an Rf of approximately 0.59 under specific conditions. nih.gov While TLC-UV is a powerful screening tool, confirmation of the analogue's identity requires more sophisticated techniques. researchgate.net

Supercritical Fluid Chromatography (SFC) for Polar Analogue Isolation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the isolation and purification of polar compounds, including various PDE-5 inhibitor analogues. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.beshimadzu.com Carbon dioxide becomes supercritical above approximately 31°C and 73 bar, exhibiting properties of both a liquid and a gas. afmps.be

The low polarity of pure carbon dioxide is often insufficient to elute polar analytes. Therefore, polar organic modifiers, such as methanol, are added to the mobile phase to increase its elution strength. afmps.bechromatographytoday.com This allows for the effective separation of more polar compounds that are challenging to analyze with standard chromatographic methods. SFC is particularly advantageous for its high efficiency and fast separation times, which are attributable to the low viscosity of the supercritical fluid mobile phase. chromatographytoday.com

For the isolation of polar analogues, SFC provides unique selectivity compared to HPLC. nacalai.com The technique has been successfully employed to purify compounds with very close polarity. researchgate.net The choice of stationary phase is crucial, with polar surfaces being preferable for retaining polar compounds. chromatographytoday.com Specialized columns, such as those with pyridinyl or 3-hydroxyphenyl stationary phases, have been developed to enhance the separation capabilities of SFC for these types of molecules. nacalai.com This technique is especially useful in preparative scale applications to isolate sufficient quantities of unknown analogues for subsequent structural elucidation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Tandem Mass Spectrometry Approaches for Confirmatory Analysis

While screening methods provide preliminary indications, confirmatory analysis relies on the high sensitivity and specificity of tandem mass spectrometry (MS/MS). um.edu.my This technology is the cornerstone for the unambiguous identification and quantification of illicit compounds like this compound in complex matrices such as dietary supplements. tandfonline.comfda.gov

LC-MS/MS and LC-HRMS for Suspected-Target and Non-Targeted Screening

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) are the principal techniques for the definitive characterization of PDE-5 inhibitors and their analogues. um.edu.my These methods allow for both suspected-target screening, where the analysis looks for known compounds, and non-targeted screening, which aims to detect any unexpected or novel adulterants. tandfonline.comfda.gov

In a typical LC-MS/MS or LC-HRMS workflow, the sample extract is first separated by liquid chromatography. The eluent is then introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratios (m/z) are measured. In tandem mass spectrometry, a specific precursor ion corresponding to the suspected compound is selected, fragmented, and the resulting product ions are detected. This process provides a highly specific fingerprint for the analyte. For this compound and its related analogues, common fragmentation patterns have been observed at m/z 343 and 371, which aids in their identification. researchgate.net

High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). fda.govnih.gov This accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable in non-targeted screening for new or uncharacterized analogues. fda.govbohrium.com LC-HRMS methods have been developed to screen for a wide array of contaminants in dietary supplements, with databases containing the exact masses and fragmentation data of known adulterants being crucial for identification. fda.govnih.gov

Qualitative and Quantitative Determination Method Validation

To ensure that an analytical method produces reliable and accurate results, it must undergo a thorough validation process. researchgate.netgmpinsiders.com Method validation demonstrates that the procedure is suitable for its intended purpose by assessing several key performance characteristics. europa.euadryan.com For the analysis of this compound, this involves establishing the method's specificity, linearity, and detection/quantification limits. researchgate.netglobalresearchonline.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. globalresearchonline.netich.org In the context of this compound analysis in dietary supplements, specificity is demonstrated by showing that there is no interference from the sample matrix (e.g., placebo or blank) at the retention time of the analyte. globalresearchonline.net For stability-indicating methods, forced degradation studies are performed to ensure the analyte peak is resolved from any degradation products. globalresearchonline.netfda.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. ich.org This is crucial for accurate quantification. Linearity is typically evaluated by analyzing a series of standards at different concentrations (usually a minimum of five levels). labmanager.comscielo.br The results are plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (R²), typically ≥ 0.999, indicates a strong linear relationship. labmanager.com For assaying an active substance, the typical range for linearity assessment is 80% to 120% of the expected test concentration. europa.euscielo.br

Table 1: Typical Linearity Assessment Parameters

Parameter Typical Acceptance Criterion Purpose
Concentration Levels Minimum of 5 To establish the relationship between concentration and response across a range.
Correlation Coefficient (R²) ≥ 0.999 To measure the strength of the linear relationship. labmanager.com
Residuals Plot Random distribution around zero To visually inspect for non-linearity and homoscedasticity (constant variance of errors). scielo.br
Range 80-120% of test concentration (for assay) To define the interval where the method is precise, accurate, and linear. europa.euich.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov

These limits are critical for determining trace levels of adulterants. They can be estimated using several methods, including visual evaluation, the signal-to-noise ratio, or, most commonly, from the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) suggests the following formulas based on the calibration curve:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. europa.eusepscience.com

S = the slope of the calibration curve. europa.eusepscience.com

Once calculated, these limits should be experimentally verified by analyzing samples spiked at these concentrations. sepscience.comeuropa.eu Validation data for an LC-HRMS method for PDE-5 inhibitors, including this compound, has been published, providing reference values for these parameters in specific matrices. nih.gov

Table 2: Example LOD and LOQ Data for an LC-HRMS Method

Compound Matrix LOD (ng/mL) LOQ (ng/mL)
This compound Instant Coffee Premix 0.8 2.3
Sildenafil Instant Coffee Premix 0.5 1.5
Tadalafil Instant Coffee Premix 0.6 1.8

Data adapted from a study on the validation of an LC-HRMS method for PDE-5 inhibitors. nih.gov

Precision (Repeatability and Reproducibility)

In the validation of analytical methods for detecting compounds like this compound, precision is a critical measure of reliability. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. abb.com It is typically evaluated at two levels: repeatability and intermediate precision (reproducibility). ut.eeannlabmed.org

Repeatability (Intra-day Precision) assesses the variation in results within a short period, such as a single day or a single analytical run, with the same operator and equipment. ut.ee This provides the smallest possible variation in results.

Reproducibility (Inter-day Precision) , often referred to as intermediate precision in a single-laboratory context, evaluates the variability over a longer timeframe, accounting for factors like different days, different analysts, and different batches of reagents. ut.eeannlabmed.org This demonstrates the robustness of the method under conditions that more closely resemble routine analysis.

For sildenafil analogues, including this compound, methods such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS or UPLC-QTOF-MS) are commonly used for quantification. sigmaaldrich.comnih.gov Validation of these methods involves determining the precision, often expressed as the relative standard deviation (%RSD). While specific precision data for this compound is not extensively published, validation studies for analogous compounds found as adulterants in dietary supplements provide representative performance characteristics. For instance, a UHPLC-QTOF-MS method developed for the analysis of illegally adulterated glucocorticoids in dietary supplements showed intra-day precision ranging from 0.93% to 4.92% and inter-day precision from 1.86% to 7.39%. frontiersin.org

Table 1: Representative Precision Data for Analytical Methods Detecting Adulterants in Supplements This table presents typical precision values for analytical methods used to detect undeclared synthetic compounds in complex matrices, similar to those used for this compound.

Analyte TypeConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Analytical MethodSource
Synthetic AdulterantsLow QC2.5 - 4.93.1 - 7.4UHPLC-QTOF-MS frontiersin.org
Synthetic AdulterantsMedium QC1.8 - 4.12.5 - 6.8UHPLC-QTOF-MS frontiersin.org
Synthetic AdulterantsHigh QC0.9 - 3.51.9 - 5.5UHPLC-QTOF-MS frontiersin.org
Extraction Recovery and Matrix Effect Evaluation

When analyzing this compound in complex samples, such as herbal supplements, it is crucial to evaluate the efficiency of the sample preparation process. This involves assessing the extraction recovery and the matrix effect. biotage.combataviabiosciences.com

Extraction Recovery is the percentage of the analyte of interest that is successfully transferred from the original sample matrix to the final extract. It measures the efficiency of the extraction procedure. A high recovery rate is desirable to ensure that the method is sensitive enough for accurate quantification.

Matrix Effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix. bataviabiosciences.com This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. ut.ee The effect is typically evaluated by comparing the analytical response of the analyte in a post-extraction spiked sample to that in a neat solvent standard. chromatographyonline.com

For the analysis of undeclared synthetic drugs in herbal products, sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction. nih.gov The complex nature of these matrices makes them prone to significant matrix effects. Studies on the analysis of adulterants in herbal dietary supplements have shown that while extraction efficiencies can be high (often 70-120%), matrix effects, particularly signal suppression, are a primary concern. nih.gov For example, a UPLC-MS/MS method for detecting adulterants reported acceptable recovery values between 82.5% and 103.6%. nih.gov Another study on various adulterants found that the matrix effect ranged from 85.35% to 112.58%, indicating both suppression and enhancement depending on the compound and matrix. frontiersin.org

Table 2: Representative Extraction Recovery and Matrix Effect Data This table shows typical recovery and matrix effect values from studies on adulterants in dietary supplements, illustrating the performance of extraction methods.

Analyte ClassMatrix TypeExtraction Recovery (%)Matrix Effect (%)Analytical MethodSource
GlucocorticoidsHerbal Supplement86.4 - 108.785.4 - 112.6UHPLC-QTOF-MS frontiersin.org
Multiple AdulterantsSlimming Supplement82.5 - 103.6Not specifiedUPLC-MS/MS nih.gov
Mycotoxins, PesticidesCompound Feed60 - 140 (Apparent)Significant SuppressionLC-MS/MS nih.gov

Isolation and Purification Strategies for this compound and Analogues

The identification and structural elucidation of novel, unapproved compounds like this compound necessitate their isolation from the product in which they are found. This is typically achieved through multi-step chromatographic techniques, sometimes followed by a final purification step like recrystallization. fda.gov.twresearchgate.net

Column Chromatography and Semi-Preparative HPLC Techniques

Column Chromatography is a fundamental purification technique used for the initial separation of the target compound from the bulk matrix. fda.gov.twbuketov.edu.kz In the context of isolating sildenafil analogues from herbal supplements, it is often the first step after initial extraction. researchgate.net The process involves passing the crude extract through a column packed with a stationary phase, such as silica gel, and eluting with a solvent system (mobile phase) to separate components based on their differential adsorption.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is employed for finer purification of the fractions obtained from column chromatography. buketov.edu.kzchromservis.eu This technique uses higher-quality stationary phases and is capable of providing the high purity required for definitive structural analysis by methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netthermofisher.com The goal of semi-preparative HPLC is to isolate milligrams to grams of a pure substance. thermofisher.com For sildenafil analogues, reversed-phase columns (e.g., C18) are commonly used with a mobile phase gradient, such as acetonitrile and water. fda.gov.tw In some cases, a dry load injection procedure is used to overcome the limited solubility of crude extracts and improve resolution. nih.gov One study successfully isolated a novel sildenafil analogue using a combination of flash chromatography and preparative HPLC. researchgate.net

Recrystallization for Compound Isolation

Recrystallization is a non-chromatographic purification technique that can be used to obtain highly pure crystalline solids from a saturated solution. miamioh.edu The principle relies on the difference in solubility of the target compound and impurities in a specific solvent at different temperatures. The compound is dissolved in a suitable hot solvent, and as the solution cools slowly, the purified compound crystallizes out, leaving impurities behind in the solution. miamioh.edu

While chromatographic methods are the primary tools for isolation, recrystallization has been successfully employed as a final purification step for sildenafil analogues. In several documented cases, after initial separation by chromatography, a novel analogue was isolated by recrystallization to yield a pure compound suitable for structural elucidation by high-resolution mass spectrometry (HRMS) and NMR. researchgate.netresearchgate.net The choice of solvent is critical and must be determined empirically to ensure that the compound is soluble when hot but has low solubility when cold. miamioh.edu

Pharmacological Activity and Mechanism of Action in Vitro Studies

Hypothesized Mechanism of Action as a Phosphodiesterase Type 5 (PDE5) Inhibitor

The mechanism of action of PDE5 inhibitors is well-established, and it is anticipated that Dithiodesmethylcarbodenafil follows this pathway. The process involves interrupting the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes. wikipedia.orgwikipedia.org

Sildenafil (B151) and its analogues, including likely this compound, act as competitive inhibitors of the PDE5 enzyme. wikipedia.org Their molecular structure mimics that of the natural substrate, cGMP. This structural similarity allows them to bind to the catalytic domain of the PDE5 enzyme. wikipedia.org This binding is a competitive interaction, meaning the inhibitor and cGMP vie for the same active site on the enzyme. The affinity of the inhibitor for the enzyme determines its potency. For instance, studies on various sildenafil analogues have shown a wide range of inhibitory activities, indicating that small structural modifications can significantly alter binding affinity. nih.gov The presence of a thione group, as suggested by the "dithio" prefix in this compound, has been shown in other sildenafil analogues to significantly increase inhibitory potency compared to the parent compound. medsafe.govt.nz

The binding of this compound to the PDE5 enzyme blocks the enzyme's ability to hydrolyze cGMP into GMP. wikipedia.orgresearchgate.net This inhibition leads to an accumulation of cGMP within the cell. nih.govmdpi.com Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells. wikipedia.org This vasodilatory effect is the basis for the therapeutic applications of PDE5 inhibitors. wikipedia.orgmdpi.com

Competitive Binding to the Catalytic Domain of PDE5 Enzyme

In Vitro Enzyme Inhibition Assays

To quantify the inhibitory effect of compounds like this compound on the PDE5 enzyme, various in vitro assays are employed. These assays are crucial for determining the potency and selectivity of new potential inhibitors during the drug discovery process.

Fluorescence Polarization (FP) is a common and efficient method for high-throughput screening of PDE5 inhibitors. bellbrooklabs.comresearchgate.net This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In the context of PDE5 inhibition assays, a fluorescein-labeled cGMP derivative is used. bpsbioscience.com When this fluorescent probe is free in solution, it rotates rapidly, resulting in low fluorescence polarization. However, when PDE5 hydrolyzes the cGMP, the resulting labeled GMP can be bound by a specific binding agent, forming a large, slow-moving complex with high fluorescence polarization. bpsbioscience.com

An inhibitor like this compound would compete with cGMP for the PDE5 enzyme. Its presence would reduce the amount of hydrolyzed cGMP, thereby preventing the formation of the high-polarization complex. The resulting decrease in fluorescence polarization is proportional to the inhibitory activity of the compound. bpsbioscience.com This method is highly adaptable for screening large numbers of compounds quickly and efficiently. researchgate.netnih.gov

A key parameter derived from in vitro enzyme inhibition assays is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of the potency of an antagonist. For PDE5 inhibitors, the IC50 is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

While specific IC50 data for this compound is not available in public literature, studies on other sildenafil analogues have reported a wide spectrum of IC50 values, from the nanomolar to the micromolar range. nih.govtuwien.ac.at For example, a study on sildenafil analogues reported IC50 values ranging from 0.05 nM to 423 nM. nih.gov Another study found that the analogue 6u had an IC50 of 0.038 μM, which was more potent than sildenafil itself (0.053 μM). tuwien.ac.at Given that thio-analogues of sildenafil have been shown to be significantly more potent, it is plausible that this compound would exhibit a low nanomolar IC50 value. medsafe.govt.nz

The potency of a new compound is often evaluated relative to existing approved drugs and other known analogues. Such comparative studies provide a benchmark for its potential efficacy.

CompoundPDE5 IC50 (nM)Relative Potency to Sildenafil
Sildenafil6.861.0
Thiosildenafil (B29118)0.59~11.6x more potent
Vardenafil (B611638)-More potent than Sildenafil
Tadalafil-More potent than Sildenafil
Analogue 11b18.13~0.38x as potent
Analogue 6u38.0~0.18x as potent

This table is for illustrative purposes and is based on data from multiple sources. medsafe.govt.nznih.gov The IC50 values can vary depending on the specific assay conditions. The relative potency is an approximation.

As the table demonstrates, structural modifications to the sildenafil molecule can lead to significant changes in potency. Thiosildenafil, for instance, is over ten times more potent than sildenafil. medsafe.govt.nz Conversely, other analogues like 11b and 6u, while still potent, show lower IC50 values in their respective studies compared to the reference sildenafil values in other literature. tuwien.ac.atnih.gov The exact potency of this compound would need to be determined through direct comparative in vitro assays against sildenafil, tadalafil, and vardenafil.

Structure Activity Relationships Sar and Analogue Design

Principles of Structure-Activity Relationship Analysis in Pyrazolo[4,3-d]pyrimidine Derivatives

The pyrazolo[4,3-d]pyrimidine nucleus serves as a bioisostere for the purine (B94841) ring system found in natural ligands like adenosine (B11128) and guanosine (B1672433). scilit.comrsc.org This mimicry allows these synthetic compounds to bind to the active sites of various enzymes, including phosphodiesterases. SAR studies for this class of compounds, particularly as PDE5 inhibitors, have established several key principles:

The Pyrazolopyrimidinone (B8486647) Core: The core heterocyclic structure is essential for binding to the catalytic site of the target enzyme. It typically mimics the guanine (B1146940) base of the natural substrate, cGMP. rsc.org

Substituents on the Pyrazole (B372694) Ring: Modifications at the N-1 and C-3 positions of the pyrazole ring are critical for potency and selectivity. For instance, in sildenafil (B151), a methyl group at N-1 and a propyl group at C-3 contribute to optimal binding. researchgate.net

The Phenyl Group at C-5: A substituted phenyl ring at the 5-position is a common feature. The substituents on this ring, such as the ethoxy group in sildenafil, occupy a hydrophobic pocket in the enzyme's active site. nih.gov

The Sulfonylpiperazine Moiety: The substituent at the 5-position of the phenyl ring, often a sulfonylpiperazine group, plays a significant role in determining the compound's solubility, pharmacokinetic properties, and selectivity across different PDE isozymes. nih.govmdpi.com

Impact of Structural Modifications on Biochemical Activity

Structural modifications at various positions of the pyrazolo[4,3-d]pyrimidine scaffold can lead to significant changes in biochemical activity.

Table 1: Illustrative PDE5 Inhibitory Activity of Sildenafil and N-Substituted Analogues

Compound NameN-Substituent on Piperazine (B1678402)Illustrative PDE5 IC₅₀ (nM)
Sildenafil-CH₃~5.22 nih.gov
Homosildenafil-CH₂CH₃Not publicly available
Hydroxyhomosildenafil-CH₂CH₂OHNot publicly available
Vardenafil (B611638)-CH₂CH₃ (on piperazine-like ring)~0.1–0.4 mdpi.com

This table is for illustrative purposes. IC₅₀ values can vary significantly based on assay conditions. Data for homosildenafil and hydroxyhomosildenafil are not widely published in primary literature but they are known sildenafil analogues.

Dithiodesmethylcarbodenafil is characterized by the presence of two thiocarbonyl (C=S) groups, one in the pyrazolopyrimidinone ring (a thione) and one linking the piperazine moiety, replacing the carbonyl (C=O) groups found in its carbodenafil (B589546) counterpart. The replacement of an oxygen atom with a sulfur atom can have several significant effects on the molecule's properties:

Electronic and Steric Properties: Sulfur is larger and less electronegative than oxygen. This substitution alters the bond lengths, bond angles, and electronic distribution of the molecule, which can affect its binding affinity and interaction with the target protein.

Lipophilicity: Thionation generally increases the lipophilicity of a molecule. This can influence its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Hydrogen Bonding: The ability to act as a hydrogen bond acceptor is reduced in a thiocarbonyl compared to a carbonyl group. This can change the key interactions within the enzyme's active site.

While direct comparative studies on the PDE5 inhibitory activity of carbodenafil versus dithiocarbodenafil are scarce, the presence of thiosildenafil (B29118) and its analogues in seized supplements suggests that the thionated versions retain biological activity. wikipedia.orgjfda-online.com The infrared spectra of these compounds confirm the presence of the C=S group, with characteristic absorption peaks for the thioketone group observed around 1257 cm⁻¹. jfda-online.com

Several analogues of dithiocarbodenafil have been identified, primarily in forensic and analytical studies of adulterated products. researchgate.net These compounds share the same pyrazolo[4,3-d]pyrimidine-7-thione core and the piperazine-1-carbothioyl moiety but differ in the substitution on the piperazine ring.

Identified analogues include:

This compound: N-methyl on the piperazine ring. researchgate.net

Dithiodesethylcarbodenafil: N-ethyl on the piperazine ring. researchgate.net

Dithiopropylcarbodenafil: N-propyl on the piperazine ring.

3,5-Dimethylpiperazinyl this compound: A dimethyl-substituted piperazine ring. researchgate.net

The existence of this series of analogues suggests that, similar to the sildenafil family, modifications on the piperazine ring are synthetically accessible and result in compounds that are presumably active enough to be used as adulterants. The variation in the alkyl substituent (methyl, ethyl, propyl) likely modulates the potency and pharmacokinetic properties of the compounds, although a detailed public SAR study is lacking.

Role of Thiocarbonyl Groups Versus Carbonyl Groups

Fragmentation Patterns as Structural Descriptors in SAR Studies

Mass spectrometry (MS) is a powerful tool for the structural elucidation of novel compounds. The fragmentation patterns observed in MS/MS analysis can serve as structural descriptors that differentiate closely related analogues. For the dithiocarbodenafil group, common fragmentation patterns have been observed, which are useful for their identification. researchgate.netresearchgate.net

Studies have reported that dithio-carbodenafil-linked sildenafil analogues share common fragmentation patterns, with key fragment ions observed at m/z 343 and 371. researchgate.net These characteristic fragments likely arise from the cleavage of the piperazine ring and the subsequent loss of the N-alkyl group. The consistent fragmentation of the core structure allows for the identification of new analogues within this group by analyzing the mass difference, which often corresponds to the variation in the piperazine substituent. This analytical approach is, in essence, a practical application of SAR principles for structural identification.

Computational Approaches to SAR Modeling

In the absence of extensive empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the SAR of this compound. nih.govlongdom.org

3D-QSAR: Three-dimensional QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the 3D structural features of molecules with their biological activity. nih.gov For a series of pyrazolo[4,3-d]pyrimidine derivatives, these models can predict the activity of new analogues and highlight the steric, electrostatic, and hydrophobic fields that are important for binding to the PDE5 active site. Such models would likely indicate that the size and nature of the N-alkyl substituent on the piperazine ring of this compound are crucial for optimal interaction.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound within the active site of PDE5. asiapharmaceutics.infomdpi.com By modeling the interactions, researchers can visualize how the compound fits into the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts. A docking study would likely show the pyrazolopyrimidinone core mimicking guanine and the substituted phenyl ring occupying a hydrophobic region. The model could also help rationalize the differences in activity between carbonyl and thiocarbonyl analogues by comparing their predicted binding energies and interactions.

These computational approaches are instrumental in rationalizing existing SAR data and guiding the design of new, potentially more potent and selective analogues. nih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov This approach is instrumental in predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. collaborativedrug.com

The development of a robust QSAR model involves several key stages. Initially, a dataset of compounds with known biological activities is compiled. nih.gov The chemical structures of these molecules are then converted into a numerical format through the calculation of molecular descriptors. These descriptors can represent various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. oncodesign-services.com

Once the descriptors are calculated, a mathematical model is built using statistical methods like regression analysis or machine learning algorithms to correlate these descriptors with the observed biological activity. oncodesign-services.com The predictive power of the resulting model is then rigorously evaluated through internal and external validation techniques to ensure its reliability. nih.gov

In the context of this compound and its analogues, QSAR models can be developed to predict their inhibitory activity against phosphodiesterase type 5 (PDE5). For instance, a study could involve compiling a dataset of this compound analogues with varying substituents on the piperazine ring. researchgate.net By calculating relevant molecular descriptors and correlating them with experimentally determined PDE5 inhibition data, a QSAR model could be generated. Such a model would be invaluable for predicting the potential potency of novel, unsynthesized analogues, guiding the design of more effective compounds.

A hypothetical QSAR study on this compound analogues might reveal key structural requirements for potent PDE5 inhibition. For example, the model could indicate that specific electronic and steric properties of the substituent at the N-4 position of the piperazine ring are crucial for activity. This information allows medicinal chemists to focus on synthesizing analogues that possess these optimal features, thereby increasing the probability of discovering compounds with enhanced biological activity.

In Silico Modifications and Prioritization of Compounds

In silico modification is a computational approach that allows for the virtual design and evaluation of new chemical entities based on a lead compound. nih.gov This process is a critical component of modern drug discovery, enabling the exploration of vast chemical spaces and the prioritization of a manageable number of compounds for synthesis and biological testing.

The process begins with a starting molecule, such as this compound. Using specialized software, medicinal chemists can introduce a wide array of structural modifications. For this compound, this could involve altering the substituents on the piperazine ring, modifying the pyrazolopyrimidinone core, or changing the ethoxyphenyl group. researchgate.netresearchgate.net

These virtually created analogues are then subjected to a series of computational filters and predictive models to assess their potential as drug candidates. A key step in this process is molecular docking, which predicts the binding affinity and orientation of the designed analogues within the active site of the target protein, in this case, PDE5. nih.gov Analogues that are predicted to form more stable interactions with the enzyme are prioritized.

Beyond binding affinity, other crucial properties are also evaluated in silico. These include pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. By predicting these properties early in the design phase, researchers can deprioritize compounds that are likely to have poor drug-like characteristics or safety profiles.

The ultimate goal of in silico modification and prioritization is to generate a ranked list of novel compounds. This list guides the synthetic chemistry efforts, ensuring that resources are focused on the most promising candidates. For example, based on an in silico evaluation, a set of this compound analogues with novel piperazine substituents might be identified as having a high predicted affinity for PDE5 and favorable ADME properties. These prioritized compounds would then be synthesized and subjected to experimental validation.

An example of the diversity of analogues that can be explored from a parent compound is seen in the variations of carbodenafil. Modifications to the piperazine ring have resulted in a number of analogues, as detailed in the table below.

Table 1: Analogues of Carbodenafil with Modifications on the Piperazine Ring

Compound NameModification on Piperazine Ring
This compoundN-methyl group replaced with hydrogen
DithiopropylcarbodenafilN-methyl group replaced with a propyl group. researchgate.net
DithiodesethylcarbodenafilN-ethyl group
HydroxycarbodenafilHydroxyethyl group instead of an ethyl group. researchgate.net
3,5-dimethylpiperazinyl-dithiodesmethylcarbodenafil3,5-dimethylpiperazinyl group

Preclinical Research Applications in Vitro Focus

Role of Dithiodesmethylcarbodenafil in In Vitro Screening Libraries

In the realm of drug discovery and safety surveillance, compounds like this compound are valuable additions to in vitro screening libraries. These libraries are collections of chemical compounds used for high-throughput screening to identify substances that interact with specific biological targets.

The primary role of including this compound in these libraries would be for:

Target Identification and Selectivity Profiling: As a suspected PDE-5 inhibitor, it would be screened against a panel of phosphodiesterase enzymes (PDE1-11) to determine its potency and selectivity. High selectivity for PDE-5 over other isoforms is a key characteristic of effective and safer erectile dysfunction drugs.

Adulterant Screening: Forensic and regulatory laboratories utilize specialized libraries of known and potential adulterants to screen seized products. tandfonline.comresearchgate.net The inclusion of this compound in such libraries, complete with its analytical data (e.g., mass spectra, retention time), facilitates its rapid identification in suspect products. tandfonline.comum.edu.my

Off-Target Activity Screening: Comprehensive screening libraries allow for testing against a wide range of other receptors, enzymes, and ion channels to identify any potential off-target effects that could lead to unexpected biological activity.

In Vitro Pharmacodynamic Studies

Pharmacodynamic studies are crucial for understanding how a compound affects the body on a cellular and molecular level. For this compound, these studies would focus on its presumed mechanism of action as a PDE-5 inhibitor.

To confirm that this compound engages its intended target and modulates the relevant signaling pathway, specific cellular assays would be employed.

Target Engagement Assays: The most direct method is a PDE-5 enzyme inhibition assay. This biochemical assay measures the ability of the compound to inhibit the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by the PDE-5 enzyme. The potency is typically reported as an IC50 value, which is the concentration of the drug that inhibits 50% of the enzyme's activity. For comparison, the well-characterized PDE-5 inhibitor vardenafil (B611638) has an IC50 of 0.7 nM against PDE5. researchgate.net

Pathway Modulation Assays: The inhibition of PDE-5 leads to an accumulation of cGMP in cells. Therefore, a common cellular assay involves stimulating cells (e.g., smooth muscle cells from the corpus cavernosum) with a nitric oxide donor, like sodium nitroprusside, and then measuring the intracellular levels of cGMP in the presence and absence of this compound. A significant increase in cGMP levels would confirm its mechanism of action. Vardenafil, for instance, significantly potentiates cGMP accumulation at a concentration of 3 nM. researchgate.net

The following table outlines the typical pharmacodynamic assays used for PDE-5 inhibitors:

Assay TypePurposeKey Parameter MeasuredExample Finding for an Analogue
Enzyme Inhibition Assay To determine direct inhibitory activity on the target enzyme.IC50 (Half-maximal inhibitory concentration)Vardenafil IC50 for PDE5 is 0.7 nM. researchgate.net
Cellular cGMP Assay To confirm pathway modulation in a cellular context.EC50 (Half-maximal effective concentration) for cGMP accumulationVardenafil potentiates cGMP accumulation at 3 nM. researchgate.net
Functional Relaxation Assay To measure the physiological effect on target tissue.Potentiation of smooth muscle relaxationVardenafil enhances relaxation of human trabecular smooth muscle at 3 nM. researchgate.net

Research on PDE-5 inhibitors often utilizes various cell lines to investigate their effects.

Human Cell Lines: Human corpus cavernosum smooth muscle cells are highly relevant for studying the desired therapeutic effect. Other human cell lines might be used to investigate off-target effects or metabolism.

Non-Human Animal Cell Lines: Cell lines from species like rabbits or rats are also commonly used in early-stage research. For example, rabbit corpus cavernosum is a well-established model for studying the erectogenic effects of PDE-5 inhibitors. researchgate.net These models allow for initial assessments of efficacy and mechanism before progressing to more complex studies.

Cellular Assays for Target Engagement and Pathway Modulation

In Vitro Pharmacokinetic Assessments

In vitro pharmacokinetic studies, often referred to as ADME (Absorption, Distribution, Metabolism, Excretion) studies, are critical for predicting how a compound will behave in a living organism.

High-throughput screening methods allow for the rapid assessment of key pharmacokinetic properties.

Absorption: Caco-2 cell permeability assays are the industry standard for predicting intestinal absorption of orally administered drugs.

Distribution: Plasma protein binding assays are conducted to determine the extent to which a compound binds to proteins in the blood, which affects its availability to reach target tissues.

Metabolism: The use of liver microsomes or hepatocytes is a standard in vitro method to assess metabolic stability. These assays can predict how quickly the compound will be broken down by metabolic enzymes.

Excretion: While excretion is primarily an in vivo parameter, in vitro transporter assays can identify if the compound is a substrate for key efflux transporters like P-glycoprotein, which can limit absorption and tissue penetration.

The following table summarizes key in vitro ADME screening assays:

ADME ParameterIn Vitro AssayPurpose
Absorption Caco-2 Permeability AssayPredicts oral absorption.
Distribution Plasma Protein Binding AssayDetermines the fraction of unbound, active drug.
Metabolism Liver Microsome Stability AssayPredicts metabolic clearance rate.
Excretion Transporter Substrate AssayIdentifies potential for active transport out of cells.

Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting drug-drug interactions. For sildenafil (B151) and its analogues, the cytochrome P450 (CYP) family of enzymes is of primary importance.

CYP Inhibition Assays: These assays determine if this compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2C9). Inhibition of these enzymes could lead to dangerous interactions with other medications.

CYP Induction Assays: This assesses whether the compound increases the production of CYP enzymes, which could accelerate the metabolism of other drugs, reducing their efficacy.

Reaction Phenotyping: This involves incubating the compound with a panel of individual, recombinant CYP enzymes to identify which ones are responsible for its metabolism. It is known that sildenafil's metabolism can be inhibited by drugs that block CYP3A4, such as erythromycin (B1671065) and ketoconazole. researchgate.net Similar interactions would be investigated for this compound.

Structure-Biodegradability Relationships in Controlled Environments

The environmental fate of pharmaceuticals and their analogues is a growing area of concern. eeb.orgnih.govresearchgate.netmagonlinelibrary.comacs.org When consumed, these compounds and their metabolites can be excreted and enter wastewater systems, potentially persisting and impacting ecosystems. nih.govresearchgate.net The biodegradability of a chemical compound is intrinsically linked to its molecular structure. For this compound, a thioketone analogue of sildenafil, its persistence or degradation in the environment would be influenced by the specific arrangement of its functional groups. nih.gov

In vitro studies can simulate environmental degradation processes such as hydrolysis and photolysis under controlled laboratory conditions. researchgate.net For instance, studies on sildenafil and its analogues have investigated their phototransformation in aqueous environments, identifying key intermediates and degradation pathways. researchgate.net The replacement of the carbonyl group in the pyrimidinone ring of sildenafil with a thiocarbonyl group to form a thione, as is characteristic of some sildenafil analogues, can alter the molecule's susceptibility to degradation. nih.govmedsafe.govt.nz The sulfur atom can influence the electronic properties of the molecule, potentially affecting its reactivity and the stability of its chemical bonds.

To assess the structure-biodegradability relationship of this compound, a series of in vitro experiments could be designed. These would involve incubating the compound in various simulated environmental matrices, such as artificial freshwater or activated sludge from wastewater treatment plants. researchgate.net By analyzing samples at different time points using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify breakdown products and determine the rate of degradation. Comparing these findings with data from sildenafil and other analogues would illuminate how the specific structural modifications in this compound impact its environmental persistence.

Table 1: Hypothetical In Vitro Biodegradability Study Design for this compound

ParameterExperimental ConditionRationale
Test Compound This compoundTo assess the biodegradability of the target compound.
Reference Compound SildenafilTo compare the biodegradability with a structurally related, well-characterized compound.
Matrix Artificial FreshwaterTo simulate degradation in an aquatic environment.
Matrix Activated SludgeTo evaluate biodegradation by microorganisms from wastewater treatment plants.
Incubation Conditions Aerobic, controlled temperature and pHTo mimic typical environmental conditions.
Analytical Method LC-MS/MSTo identify and quantify the parent compound and its degradation products over time.

Development and Application of Advanced In Vitro Models

Traditional two-dimensional (2D) cell cultures have limitations in predicting human responses to chemical compounds because they lack the complex architecture and cell-to-cell interactions of living tissues. nih.govfrontiersin.org Advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, offer more physiologically relevant platforms for toxicological and pharmacological research. frontiersin.orgmdpi.comupmbiomedicals.comdergipark.org.tr

3D cell culture models, including spheroids and organoids, allow cells to grow in a more tissue-like structure. nih.govresearchgate.net This complexity can influence cellular responses to drugs and toxins, providing more accurate data than 2D cultures. mdpi.comresearchgate.net For a compound like this compound, whose safety profile is unknown, 3D cell culture models would be invaluable for initial toxicity screening. wikipedia.org

For example, liver spheroids or organoids could be used to investigate the potential hepatotoxicity of this compound. These models express key metabolic enzymes, such as cytochrome P450s, which are involved in drug metabolism. nih.gov Studies on sildenafil have identified the roles of specific CYP enzymes in its biotransformation. drugbank.comsemanticscholar.orgnih.goveuropa.eunih.gov By exposing liver organoids to this compound, researchers could assess its metabolic profile and its potential to cause liver cell injury. nih.gov Similarly, cardiac organoids could be employed to screen for potential cardiotoxic effects, a known concern for PDE5 inhibitors. stanford.edu

Organoids are self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of specific organs. mdpi.commdpi.comdrugtargetreview.com They have emerged as powerful tools for disease modeling and drug discovery. mdpi.comacs.orgnih.gov The use of patient-derived organoids could even open avenues for personalized toxicology, assessing how genetic variations might influence an individual's susceptibility to the effects of an unapproved compound. nih.gov

Microphysiological systems, commonly known as organ-on-a-chip technology, represent a further leap in in vitro modeling. mdpi.comamerigoscientific.comscirp.org These devices are microfluidic chips that contain living cells in a dynamic environment, simulating the physiological conditions of an organ, including mechanical forces and fluid flow. mdpi.comamerigoscientific.com A "gut-on-a-chip," for instance, could model the absorption of this compound from the gastrointestinal tract, while a "liver-on-a-chip" could provide insights into its metabolism and potential for drug-induced liver injury with greater fidelity than static cultures. amerigoscientific.comnih.gov

The integration of multiple organ-on-a-chip systems into a "human-on-a-chip" platform could allow for the study of the compound's absorption, distribution, metabolism, and excretion (ADME) in a holistic manner, providing a comprehensive preclinical assessment without the use of animal models. scirp.orgthno.org Such systems would be particularly useful for unapproved analogues like this compound, enabling a more robust evaluation of their pharmacological and toxicological profiles. mdpi.comnih.gov

Table 2: Application of Advanced In Vitro Models for this compound Research

In Vitro ModelResearch ApplicationPotential Insights
Liver Spheroids/Organoids Hepatotoxicity ScreeningAssessment of cell viability, metabolic activity, and potential for liver injury. nih.gov
Cardiac Organoids Cardiotoxicity AssessmentEvaluation of effects on cardiomyocyte beating rate and viability. stanford.edu
Gut-on-a-Chip Absorption StudiesDetermination of intestinal permeability and absorption rate. amerigoscientific.com
Liver-on-a-Chip Metabolism and ToxicityDynamic assessment of metabolic pathways and drug-induced liver injury. amerigoscientific.comnih.gov
Human-on-a-Chip Systemic ADME ProfilingComprehensive in vitro analysis of absorption, distribution, metabolism, and excretion. scirp.orgthno.org

Future Research Directions for Dithiodesmethylcarbodenafil and Analogues

Development of Novel Synthetic Routes for Dithiodesmethylcarbodenafil and its Derivatives

The synthesis of this compound and its derivatives is crucial for producing analytical standards and for enabling further pharmacological studies. Future research in this area should focus on developing efficient, cost-effective, and scalable synthetic strategies.

Current synthetic approaches to related heterocyclic compounds, such as quinoxalines and phthalazines, can provide a foundation for new routes to sildenafil (B151) analogues. mdpi.comnih.govjournaljpri.com For instance, methods for synthesizing quinoxaline-2,3(1H,4H)-dithione using various thionating agents could be adapted for the dithione moiety of this compound. mdpi.com The development of novel synthetic pathways is not only an academic exercise but also a practical necessity for forensic and quality control laboratories that need to synthesize their own reference standards for newly identified analogues. researchgate.net

Future synthetic efforts could explore:

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to minimize the environmental impact of synthesis. nih.gov

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve yields, and enhance safety, especially for exothermic reactions.

Combinatorial Chemistry: Generating libraries of related analogues by systematically modifying different parts of the this compound scaffold. This would be invaluable for structure-activity relationship (SAR) studies.

A significant challenge lies in the stereoselective synthesis of analogues, which is critical as different stereoisomers can exhibit varied biological activities. researchgate.net

Advancements in Analytical Techniques for Isomeric and Novel Analogue Detection

The identification of novel and isomeric sildenafil analogues like this compound in various matrices, such as dietary supplements, is a significant analytical challenge. uts.edu.au Isomers often have similar physicochemical properties, making their separation and identification difficult. researchgate.net

The primary analytical tools currently employed are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net While powerful, these techniques have limitations, and future research should focus on enhancing their capabilities and exploring complementary methods.

Analytical TechniqueStrengths for Analogue DetectionFuture Research Focus
LC-MS/MS High sensitivity and specificity for known analogues. Provides fragmentation patterns for structural elucidation. researchgate.netDevelopment of broader screening methods for unknown analogues. Building comprehensive mass spectral libraries for new compounds. jfda-online.com
High-Resolution MS (e.g., Orbitrap, FT-ICR) Accurate mass measurements for determining elemental composition. researchgate.netDifferentiating between isomeric compounds with identical masses and similar fragmentation. uts.edu.au
NMR Spectroscopy Definitive structural elucidation, including isomer identification. jfda-online.comcore.ac.ukImproving sensitivity for trace-level detection. Application of 2D NMR techniques for complex structures. researchgate.net
Chiral Chromatography Separation of enantiomers and diastereomers.Development of robust chiral separation methods for a wider range of sildenafil analogues.
Ion Mobility Spectrometry (IMS) Separation of ions based on size and shape, offering an additional dimension of separation for isomers.Coupling IMS with MS to improve the resolution and identification of isomeric analogues.

A significant area for advancement is the development of non-targeted screening approaches. uts.edu.au These methods aim to detect any potential adulterant, not just a predefined list of known analogues. This is crucial as clandestine manufacturers continuously introduce new, uncharacterized substances. researchgate.net

Integrated Computational and Experimental Approaches for SAR Elucidation

Understanding the structure-activity relationship (SAR) of this compound and its analogues is key to predicting their biological activity and potential for off-target effects. Integrating computational (in silico) and experimental (in vitro) methods provides a powerful paradigm for this purpose. mdpi.comresearchgate.net

Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how these compounds will interact with PDE5 and other enzymes. mdpi.comthieme-connect.de For example, docking studies can simulate the binding of an analogue to the active site of PDE5, identifying key interactions and predicting binding affinity. mdpi.comresearchgate.net These in silico predictions can then guide the synthesis and in vitro testing of the most promising candidates, saving time and resources. mdpi.com

A typical integrated workflow would involve:

In Silico Screening: A virtual library of this compound derivatives is created and docked into the PDE5 active site to predict their binding energies. researchgate.net

Synthesis: A selection of compounds with predicted high affinity are synthesized.

In Vitro Validation: The synthesized compounds are tested in an enzymatic assay to determine their actual inhibitory concentration (IC50) against PDE5. mdpi.com

SAR Refinement: The experimental data is used to refine the computational models, improving their predictive power for the next cycle of design and testing.

Molecular dynamics simulations can further enhance this process by providing insights into the stability of the ligand-protein complex over time. researchgate.net This integrated approach has been successfully used to identify novel PDE5 inhibitors from different chemical scaffolds. mdpi.com

Exploration of Specific Biochemical Interactions Beyond PDE5 Inhibition in In Vitro Systems

While this compound is presumed to act primarily as a PDE5 inhibitor, its full biochemical profile is unknown. Sildenafil and its other analogues are known to interact with other phosphodiesterases, such as PDE6, which is involved in vision. frontiersin.orgwikipedia.org This off-target inhibition is responsible for some of the side effects associated with sildenafil. wikipedia.org

Future in vitro research should therefore aim to characterize the selectivity profile of this compound and its derivatives across the entire PDE family. This involves testing the compounds against a panel of different PDE enzymes to determine their IC50 values for each.

Furthermore, there is growing evidence that PDE5 inhibitors can have effects beyond cGMP regulation. For example, sildenafil has been shown to interact with pathways involved in:

Cancer cell signaling: Sildenafil can enhance the effects of certain chemotherapy drugs and interact with proteins like HSP90. oncotarget.comnih.gov

Inflammation and Immunity: Some PDE5 inhibitors can modulate the function of immune cells. nih.gov

Cardioprotection: PDE5 inhibitors have been investigated for their ability to protect the heart from various forms of stress. nih.govresearchgate.net

Investigating whether this compound shares these or other off-target activities is crucial for a complete understanding of its pharmacological profile. In vitro systems using various cell lines (e.g., cancer cells, endothelial cells, immune cells) can be employed to screen for these broader biochemical interactions. oncotarget.commdpi.com Understanding these interactions is not only important for assessing the potential risks of these unapproved analogues but may also reveal novel therapeutic possibilities. researchgate.net

Q & A

Q. What analytical challenges arise when distinguishing dithiodesmethylcarbodenafil from structurally analogous compounds, and how can these be methodologically addressed?

Due to structural similarities with analogs like 3,5-dimethylpiperazinyl this compound, standard chromatographic methods may fail to resolve these compounds. Researchers should employ high-resolution LC-MS/MS with optimized parameters (e.g., gradient elution, column chemistry) and confirm separation using certified reference standards. Additionally, IS-CID (in-source collision-induced dissociation) can aid in differentiating isobaric compounds by generating unique fragmentation patterns .

Q. How should researchers design initial pharmacological experiments to assess the activity profile of this compound?

Begin with in vitro assays targeting PDE5 inhibition, using dose-response curves to determine IC50 values. Include positive controls (e.g., sildenafil) and negative controls to validate assay specificity. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) should be conducted to rule off-target effects. Ensure reproducibility by triplicate runs and adherence to protocols like those outlined in chemical proteomics methodologies .

Q. What steps are critical for validating analytical methods used in quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines: (1) establish linearity (5–8 concentration points, R² ≥0.99), (2) assess precision (intra-day/inter-day CV <15%), (3) determine recovery rates via spiked samples, and (4) test stability under storage/processing conditions. Cross-validate results with orthogonal techniques (e.g., NMR for structural confirmation) to address potential matrix interferences .

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

Standardize protocols by sharing detailed SOPs for sample preparation, instrumentation settings (e.g., LC column temperature, MS ionization parameters), and data analysis workflows. Use inter-laboratory proficiency testing with blinded samples and publish raw datasets in repositories like Zenodo to enable cross-verification .

Advanced Research Questions

Q. What systematic approaches are recommended for resolving contradictions in this compound bioactivity data across studies?

Apply triangulation: (1) Re-analyze raw data using uniform statistical methods (e.g., mixed-effects models), (2) validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity), and (3) conduct meta-analyses to identify confounding variables (e.g., batch-to-buffer variations). Document methodological discrepancies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can advanced target identification strategies be optimized for this compound in complex proteomes?

Combine chemical proteomics with CETSA (cellular thermal shift assay) and ITDR (isothermal dose-response) to map target engagement. Use isotopic labeling (e.g., SILAC) for quantitative MS and prioritize hits via bioinformatics tools (e.g., STRING for pathway enrichment). Partner with specialized facilities for probe synthesis and high-resolution MSI (mass spectrometry imaging) to validate spatial target distribution .

Q. What mixed-methods approaches are suitable for integrating pharmacokinetic and pharmacodynamic data in this compound research?

Pair quantitative LC-MS/MS pharmacokinetic profiling (e.g., Cmax, AUC) with qualitative transcriptomic analysis (RNA-seq) to correlate exposure levels with downstream gene regulation. Use joint displays to visualize convergence/divergence in datasets and apply Bayesian statistics to model dose-response relationships. Ensure alignment with SRQR (Standards for Reporting Qualitative Research) for transparency .

Q. Which high-resolution mass spectrometry parameters are essential for characterizing this compound metabolites?

Use Q-TOF or Orbitrap instruments with resolving power ≥60,000 (FWHM at m/z 200). Set HCD (higher-energy collisional dissociation) to 20–35 eV for fragmentation and employ data-dependent acquisition (DDA) to prioritize low-abundance ions. Validate metabolite structures via computational tools (e.g., MS-FINDER) and synthetic standards .

Q. How can researchers optimize chromatographic separation for this compound analogs in multi-component mixtures?

Test orthogonal stationary phases (e.g., HILIC vs. reversed-phase C18) and mobile phase modifiers (e.g., 0.1% formic acid vs. ammonium acetate). Apply chemometric tools (e.g., PCA) to evaluate peak resolution and use tandem columns for complex matrices. Include internal retention time markers to correct for drift .

Q. What ethical and reporting standards apply to non-clinical studies of this compound?

Adhere to ARRIVE 2.0 guidelines for preclinical research: disclose sample sizes, randomization methods, and exclusion criteria. For structural data, include raw spectra in supplementary materials and validate synthetic routes via elemental analysis. Reference IUPAC nomenclature and deposit chemical data in public repositories (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.